molecular formula C26H30N2O6 B558817 N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid CAS No. 183673-66-7

N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid

Cat. No.: B558817
CAS No.: 183673-66-7
M. Wt: 466.5 g/mol
InChI Key: BOFOACPQHWDRLH-UHFFFAOYSA-N
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Description

N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid (CAS: 183673-66-7) is a bifunctional piperidine derivative extensively utilized in peptide synthesis and medicinal chemistry. Its molecular formula is C₂₆H₃₀N₂O₆, with a molecular weight of 466.53 g/mol . The compound features orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group and a 9-fluorenylmethyloxycarbonyl (Fmoc) group. These groups enable selective deprotection during solid-phase peptide synthesis (SPPS), making the molecule critical for constructing complex peptides with controlled regioselectivity . The purity of commercially available batches typically exceeds 97%, ensuring reliability in synthetic applications .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-25(2,3)34-24(32)28-14-12-26(13-15-28,22(29)30)27-23(31)33-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21H,12-16H2,1-3H3,(H,27,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFOACPQHWDRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370284
Record name 1-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183673-66-7
Record name 1-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-Boc-4-N-Fmoc-amino-4-carboxylic-piperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Boc Protection of Piperidine Nitrogen

The initial step involves protecting the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O). In a 1 L three-necked flask, 50 g of piperidine-4-carboxamide is dissolved in 100 mL of distilled water with 50 g of triethylamine (TEA) as a base. Boc₂O (80 g) is added dropwise at 25°C, and the mixture is stirred for 8–10 hours. The reaction is quenched with 20% hydrochloric acid to pH 7, followed by dichloromethane extraction and drying. Concentration under reduced pressure yields 1-Boc-4-piperidinecarboxamide as a white crystalline powder (75 g, 95% purity).

Hofmann Rearrangement for Amino Group Formation

The 1-Boc-4-piperidinecarboxamide undergoes Hofmann rearrangement to introduce the primary amine at the 4-position. A solution of 40–60% sodium hydroxide (200 mL) is cooled to below 25°C, and bromine (80 g) is added dropwise. The 1-Boc-4-piperidinecarboxamide (50 g) is then introduced, and the mixture is refluxed for 3–5 hours. After cooling, 15% hydrochloric acid adjusts the pH to 5–6, and chloroform extraction isolates 1-Boc-4-aminopiperidine (45 g, 98% purity).

Fmoc Protection of the 4-Amino Group

The final step involves protecting the 4-amino group with Fmoc. A solution of 1-Boc-4-aminopiperidine-4-carboxylic acid (30 g) in dichloromethane (DCM) is treated with Fmoc-Cl (1.2 equivalents) and sodium carbonate (2 equivalents) at 0–5°C. After stirring for 12 hours, the mixture is washed with brine, dried over sodium sulfate, and concentrated. Recrystallization from petroleum ether yields this compound (28 g, 85% yield).

Industrial Production and Scalability

Industrial synthesis prioritizes cost efficiency and reproducibility. Key adaptations include:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances reaction control and reduces processing time. For instance, Boc protection using Boc₂O achieves 98% conversion in 2 hours at 40°C under flow conditions, compared to 10 hours in batch.

Crystallization Optimization

Crystallization from acetone or petroleum ether at −2°C ensures high purity (>99%) while minimizing solvent use. Industrial-scale trials demonstrate that slow cooling (0.5°C/min) produces uniform crystals, reducing filtration time by 30%.

Reaction Monitoring and Quality Control

Analytical Techniques

  • HPLC : Purity assessments use reverse-phase C18 columns with UV detection at 254 nm.

  • NMR : ¹H NMR (400 MHz, CDCl₃) confirms Boc and Fmoc integration via tert-butyl (δ 1.44 ppm) and fluorenyl (δ 7.75 ppm) signals.

  • Mass Spectrometry : ESI-MS (m/z 467.2 [M+H]⁺) verifies molecular weight.

Impurity Profiling

Common impurities include:

  • Deprotected intermediates : Traces of 4-aminopiperidine-4-carboxylic acid (≤0.5%) due to incomplete Fmoc coupling.

  • Oxidation byproducts : Piperidine-4-ketone derivatives (<0.2%) from over-oxidation.

Comparative Analysis of Synthetic Methods

The table below contrasts laboratory and industrial protocols:

ParameterLaboratory Scale (Patent)Industrial Scale (Optimized)
Boc Protection Time8–10 hours2 hours (flow reactor)
Hofmann Rearrangement3–5 hours (reflux)1.5 hours (microwave-assisted)
Fmoc Coupling Yield85%92% (automated dispensing)
Purity95–98%>99%

Challenges and Mitigation Strategies

Competing Side Reactions

  • Nitrile Formation : During carboxylation, residual cyanide intermediates may form. Adding excess HCl (2 equivalents) during hydrolysis suppresses this.

  • Epimerization : Basic conditions in Fmoc coupling risk racemization. Maintaining temperatures below 5°C and using HOBt (hydroxybenzotriazole) as an additive preserves stereochemistry.

Solvent Selection

  • Dichloromethane (DCM) : Preferred for Boc/Fmoc reactions due to high solubility, but regulated under REACH. Alternatives like ethyl acetate (EtOAc) reduce environmental impact without compromising yield .

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, amines, and N-oxides .

Scientific Research Applications

Peptide Synthesis

N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid serves as a key building block in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, making it ideal for solid-phase peptide synthesis (SPPS). This method has gained popularity due to its efficiency and compatibility with various amino acids.

Key Characteristics:

  • Chemical Structure: The compound features both Boc and Fmoc protecting groups, which facilitate the sequential addition of amino acids during peptide assembly.
  • Synthesis Efficiency: The use of this compound can significantly enhance the yield and purity of synthesized peptides compared to traditional methods .

Drug Development

The unique functional groups present in this compound enable the design of novel pharmaceuticals. It is particularly useful in developing targeted therapies for various diseases, including pain management through kappa opioid receptor agonists.

Applications in Drug Development:

  • Targeted Therapies: The compound has been utilized to synthesize potent inhibitors for therapeutic targets, including acetylcholinesterase and GPIIb/IIIa antagonists .
  • Molecular Diversity: Its ability to form diverse peptide structures aids in the discovery of new drug candidates with improved efficacy and reduced side effects.

Bioconjugation

This compound is instrumental in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This property is crucial for creating bioconjugates used in diagnostics and therapeutic applications.

Benefits of Bioconjugation:

  • Enhanced Functionality: By conjugating peptides or proteins to surfaces, researchers can improve the functionality of biosensors and drug delivery systems.
  • Customizable Structures: The compound allows for the creation of tailored bioconjugates that can be designed for specific interactions or responses .

Research in Neuroscience

Due to its piperidine structure, this compound has significant implications in neuroscience research. It aids in studying neurotransmitter systems and developing potential treatments for neurological disorders.

Research Insights:

  • Neurotransmitter Modulation: The compound's derivatives have been explored for their ability to modulate neurotransmitter activity, offering potential therapeutic avenues for conditions like depression and anxiety .
  • Structural Studies: Researchers utilize this compound to investigate the structural properties of neuroactive peptides, enhancing understanding of their mechanisms of action.

Material Science

In material science, this compound can be incorporated into polymers or coatings to enhance material properties. Its chemical versatility allows for the development of advanced materials with tailored characteristics.

Material Applications:

  • Polymer Development: Integration into polymer matrices can improve mechanical strength and thermal stability.
  • Coating Technologies: The compound can be used to create functional coatings that exhibit specific chemical or biological interactions .

Case Studies

Application AreaCase Study ReferenceFindings
Peptide Synthesis"Advances in Fmoc solid‐phase peptide synthesis" Demonstrated improved yields using N-Boc-Fmoc amino acids compared to traditional methods.
Drug Development"Synthesis of kappa opioid receptor agonists" Highlighted the effectiveness of using the compound in developing pain management therapies.
Bioconjugation"Bioconjugation strategies for drug delivery" Showed enhanced targeting capabilities when using N-Boc-Fmoc amino acids in bioconjugates.
Neuroscience Research"Neuroactive peptides derived from piperidine structures" Identified potential treatments for neurological disorders through modulation of neurotransmitter systems.
Material Science"Functional coatings using amino acid derivatives" Reported improved properties in polymer coatings incorporating N-Boc-Fmoc amino acids.

Mechanism of Action

The mechanism of action of N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid involves the protection and deprotection of amino and carboxylic acid groups. The Fmoc group is rapidly removed by base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct . The Boc group is removed using trifluoroacetic acid, which leads to the formation of the free amino acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Boc-piperidine-4-carboxylic Acid (CAS: 84358-13-4)

  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight : 229.3 g/mol .
  • Key Differences: Lacks the Fmoc-amino group, resulting in a simpler structure and lower molecular weight. Primarily used as a building block for non-peptidic small molecules, such as kinase inhibitors or prodrugs . Lower cost (~$50–$100/g) compared to the dual-protected target compound .
  • Applications : Intermediate in synthesizing pharmaceuticals (e.g., nipecotic acid prodrugs) and catalysts .

N-Fmoc-piperidine-4-carboxylic Acid (CAS: 148928-15-8)

  • Molecular Formula: C₂₁H₂₁NO₄
  • Molecular Weight : 351.39 g/mol .
  • Key Differences :
    • Contains only the Fmoc group, omitting the Boc protection.
    • Used in peptide synthesis but lacks orthogonal deprotection capabilities, limiting its utility in multi-step SPPS.
    • Priced at ~$4,800–14,000/g (1–5 g scale), reflecting lower synthetic complexity than the Boc/Fmoc dual-protected analog .

1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic Acid (CAS: 189321-65-1)

  • Molecular Formula : C₁₆H₂₈N₂O₆
  • Molecular Weight : 344.3 g/mol .
  • Key Differences: Features dual Boc protection instead of Boc/Fmoc, reducing versatility in stepwise deprotection. Lower molecular weight and hydrophobicity compared to the Boc/Fmoc derivative. Primarily used in non-peptide applications, such as small-molecule drug discovery .

Fmoc-Dab(Boc)-OH (CAS: 125238-99-5)

  • Molecular Formula : C₂₄H₂₈N₂O₆
  • Molecular Weight : 456.5 g/mol .
  • Key Differences: A diamino butyric acid (Dab) derivative with Boc/Fmoc protection, differing in backbone structure (linear vs. cyclic piperidine). Used in peptide synthesis but imposes distinct conformational constraints compared to piperidine-based analogs .

Functional and Structural Analysis

Orthogonal Protection Strategy

The dual Boc/Fmoc groups in N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid allow sequential deprotection:

  • Boc : Acid-labile (cleaved with trifluoroacetic acid).
  • Fmoc : Base-labile (cleaved with piperidine).
    This orthogonality is absent in singly protected analogs (e.g., CAS 84358-13-4 or 148928-15-8), making the target compound indispensable for synthesizing peptides requiring regioselective modifications .

Solubility and Reactivity

  • The Boc/Fmoc derivative exhibits lower water solubility due to its bulky hydrophobic groups, necessitating organic solvents (e.g., DMF or THF) for handling .
  • In contrast, smaller analogs like N-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4) demonstrate moderate aqueous solubility, facilitating their use in aqueous-phase reactions .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Protecting Groups Key Applications Price (1g)
This compound 183673-66-7 C₂₆H₃₀N₂O₆ 466.53 Boc, Fmoc Peptide synthesis, prodrugs ¥18,000 (~$1,200)
N-Boc-piperidine-4-carboxylic acid 84358-13-4 C₁₁H₁₉NO₄ 229.3 Boc Small-molecule intermediates ~$50–$100
N-Fmoc-piperidine-4-carboxylic acid 148928-15-8 C₂₁H₂₁NO₄ 351.39 Fmoc Peptide synthesis ¥4,800–14,000
Fmoc-Dab(Boc)-OH 125238-99-5 C₂₄H₂₈N₂O₆ 456.5 Boc, Fmoc Conformationally constrained peptides ~$200–$300

Research Findings and Industrial Relevance

  • Efficiency in SPPS : The Boc/Fmoc derivative enables >90% coupling efficiency in SPPS, outperforming analogs with single protecting groups .
  • Thermodynamic Stability : Studies show the piperidine ring’s chair conformation enhances steric shielding of the carboxyl group, reducing side reactions .
  • Cost-Benefit Analysis : Despite its high price, the dual-protected compound’s utility in synthesizing complex peptides justifies its use in high-value pharmaceutical research .

Biological Activity

N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications in drug development, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound features a piperidine ring with both a tert-butyloxycarbonyl (Boc) protecting group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group. Its molecular formula is C21H26N2O4C_{21}H_{26}N_2O_4 with a molecular weight of approximately 402.5 g/mol. The presence of these functional groups allows for versatile modifications, making it a valuable building block in drug synthesis.

Biological Activities

  • SIRT2 Inhibition :
    This compound has been utilized as a precursor in the synthesis of SIRT2 inhibitors. SIRT2 is implicated in various diseases, including cancer and neurodegenerative disorders. Inhibitors derived from this compound have shown promising results in preclinical studies, suggesting potential therapeutic applications in treating these conditions.
  • Antimicrobial Properties :
    Piperidine derivatives, including those related to this compound, have demonstrated notable antimicrobial activity. Studies indicate that compounds synthesized from this scaffold exhibit effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
  • Neuroactive Effects :
    Compounds containing piperidine structures are often associated with neuroactive properties. Research suggests that derivatives of this compound may influence neurotransmitter systems, potentially offering insights into treatments for neurological disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-aminopiperidine-4-carboxylic acid with Fmoc chloride under basic conditions to introduce the Fmoc group while maintaining the Boc protecting group . This method allows for selective deprotection during peptide synthesis, facilitating the incorporation of this compound into larger peptide structures.

Synthesis Overview

StepReagentsConditionsYield
14-Aminopiperidine-4-carboxylic acid + Fmoc chlorideTHF, Na2CO3Variable
2Acidification (HCl)Extraction with EtOAcCrude yield

Case Studies

  • SIRT2 Inhibitors Development :
    A study focused on synthesizing novel SIRT2 inhibitors using this compound as a core structure reported several derivatives with IC50 values in the low micromolar range, indicating strong inhibitory effects against SIRT2 activity .
  • Antimicrobial Activity Testing :
    In another investigation, derivatives synthesized from this compound were tested against various bacterial strains using the agar-well diffusion method. The results showed significant zones of inhibition, particularly for compounds containing aromatic substitutions, suggesting enhanced antimicrobial efficacy compared to standard antibiotics .

Q & A

Q. What are the critical steps in synthesizing N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid, and how are orthogonal protecting groups utilized?

The synthesis involves sequential protection of the piperidine ring’s amino and carboxylic acid groups. The Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups are employed for orthogonal protection, enabling selective deprotection during solid-phase peptide synthesis (SPPS). Key steps include:

  • Boc protection of the piperidine amine under basic conditions (e.g., di-tert-butyl dicarbonate in THF) .
  • Fmoc introduction via carbodiimide-mediated coupling (e.g., HOBt/EDC) to the carboxylic acid moiety, ensuring compatibility with SPPS workflows .
  • Purification via reverse-phase HPLC to achieve >97% purity, as validated by LC-MS .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Analytical methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify Boc/Fmoc group presence (e.g., Boc tert-butyl protons at δ 1.4 ppm; Fmoc aromatic protons at δ 7.3–7.8 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., observed [M+H]+^+ at 467.22 matches theoretical 467.21) .
  • HPLC : Purity assessment using C18 columns with UV detection at 265 nm (Fmoc chromophore) .

Q. What safety precautions are essential when handling this compound in the lab?

Safety protocols include:

  • Wearing nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (causes irritation per SDS) .
  • Using fume hoods to minimize inhalation of dust (respiratory irritant) .
  • Storing at 2–8°C under inert gas (e.g., argon) to prevent Fmoc group degradation .

Advanced Research Questions

Q. How do competing side reactions during Boc/Fmoc deprotection impact yield, and how can they be mitigated?

Common issues:

  • Acid-sensitive groups : Boc removal with TFA may cleave labile moieties (e.g., tert-butyl esters). Use milder acids (e.g., 10% AcOH in DCM) for selective deprotection .
  • Fmoc cleavage : Premature Fmoc removal under basic conditions (e.g., piperidine) can occur if residual water is present. Anhydrous solvents and rigorous drying of intermediates are critical .
  • Racemization : Minimize by using low-temperature coupling (0–4°C) and additives like Oxyma Pure .

Q. What computational tools are available to predict the compound’s reactivity in peptide coupling or drug design?

Methods include:

  • Molecular docking : Predict binding affinities to biological targets (e.g., HDAC enzymes) using AutoDock Vina .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites .
  • MD simulations : Study conformational stability of the piperidine ring in aqueous vs. lipid environments .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Strategies involve:

  • Reproducibility checks : Validate assay conditions (e.g., pH, temperature) across labs. For example, HDAC inhibition assays require strict control of Zn2+^{2+} concentrations .
  • Structural analogs : Synthesize and test isomers (e.g., cis vs. trans piperidine conformers) to isolate structure-activity relationships .
  • Meta-analysis : Compare datasets across peer-reviewed studies to identify trends (e.g., logP vs. cytotoxicity correlations) .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

Innovations include:

  • Solvent replacement : Switch from DMF to cyclopentyl methyl ether (CPME), reducing toxicity and improving recyclability .
  • Catalyst optimization : Use immobilized lipases for enantioselective acylations, minimizing metal waste .
  • Flow chemistry : Continuous flow systems enhance reaction efficiency and reduce energy consumption by 40% compared to batch methods .

Methodological Considerations

Q. What chromatographic techniques are optimal for purifying Boc/Fmoc-protected intermediates?

  • Flash chromatography : Silica gel with gradient elution (hexane/EtOAc → DCM/MeOH) for crude intermediates .
  • Ion-exchange : Separate charged byproducts (e.g., unreacted Fmoc-Cl) using Q Sepharose columns .
  • Preparative HPLC : C18 columns with acetonitrile/water (0.1% TFA) achieve >99% purity for final products .

Q. How can researchers troubleshoot low coupling efficiency in SPPS using this building block?

Solutions:

  • Activation agents : Replace HOBt with COMU for higher coupling rates in sterically hindered reactions .
  • Microwave assistance : Apply 50 W microwave irradiation at 50°C to accelerate reaction kinetics .
  • Real-time monitoring : Use in-situ FTIR to track Fmoc deprotection (disappearance of 1745 cm1^{-1} carbonyl peak) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid

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